2-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole
Overview
Description
2-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole is a synthetic organic compound that belongs to the class of dihydropyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of substituents: The fluorophenyl and methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the ethenyl linkage: This step might involve a Wittig reaction or a Heck coupling reaction to introduce the ethenyl group between the phenyl rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of dihydropyrazoles are often investigated for their potential therapeutic applications, including as drugs for treating various diseases.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole
- 2-(4-bromophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)ethenyl]-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c1-29-24-9-5-3-7-18(24)11-14-20-17-23(22-8-4-6-10-25(22)30-2)28(27-20)21-15-12-19(26)13-16-21/h3-16,23H,17H2,1-2H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNEMNVKLNYMF-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NN(C(C2)C3=CC=CC=C3OC)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NN(C(C2)C3=CC=CC=C3OC)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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